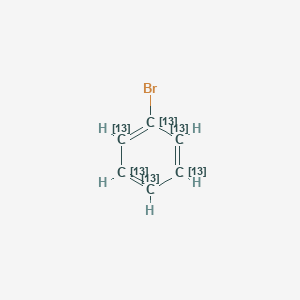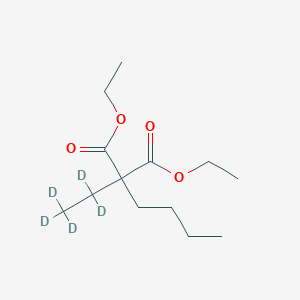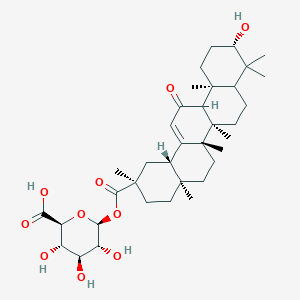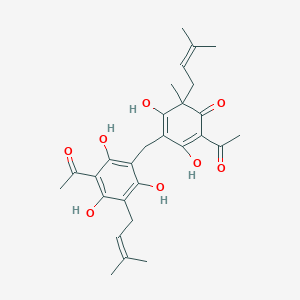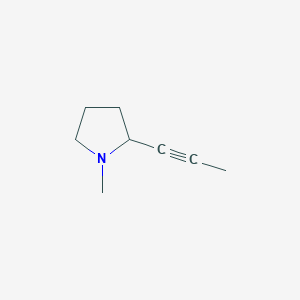
1-Methyl-2-prop-1-ynylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-prop-1-ynylpyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Also known as MPP, this compound is a pyrrolidine derivative that has been synthesized using various methods. In
Mecanismo De Acción
MPP acts as a chiral auxiliary due to its ability to form stable complexes with metals. The pyrrolidine ring in MPP can coordinate with metals such as palladium, which can then catalyze various reactions. MPP can also be used as a ligand in metal-catalyzed reactions, where it can stabilize the intermediate species.
Biochemical and Physiological Effects:
MPP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. MPP has also been used in the synthesis of compounds with potential biological activity, including anti-cancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages in lab experiments, including its low toxicity, stability, and ability to form stable complexes with metals. However, its synthesis can be challenging, and it may not be suitable for certain reactions due to its chiral nature.
Direcciones Futuras
There are several future directions for research on MPP, including its use as a chiral auxiliary in asymmetric synthesis, its potential as a ligand in metal-catalyzed reactions, and its synthesis of compounds with biological activity. Additionally, further studies on the biochemical and physiological effects of MPP could provide valuable insights into its potential medical applications.
In conclusion, 1-Methyl-2-prop-1-ynylpyrrolidine is a unique compound with potential applications in various fields, including chemistry and medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on MPP could lead to the development of new compounds with potential therapeutic benefits.
Métodos De Síntesis
MPP can be synthesized using different methods, including the reaction of 1-methylpyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate, or by using a Grignard reaction with propargyl bromide and 1-methylpyrrolidine. The yield of MPP can be improved by using a palladium catalyst or by optimizing reaction conditions.
Aplicaciones Científicas De Investigación
MPP has been studied for its potential use as a ligand in metal-catalyzed reactions, as well as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block for the synthesis of various compounds, including alkaloids and amino acids.
Propiedades
Número CAS |
125038-97-3 |
|---|---|
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
1-methyl-2-prop-1-ynylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-5-8-6-4-7-9(8)2/h8H,4,6-7H2,1-2H3 |
Clave InChI |
NVLTXGMDRSJCDA-UHFFFAOYSA-N |
SMILES |
CC#CC1CCCN1C |
SMILES canónico |
CC#CC1CCCN1C |
Sinónimos |
Pyrrolidine, 1-methyl-2-(1-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



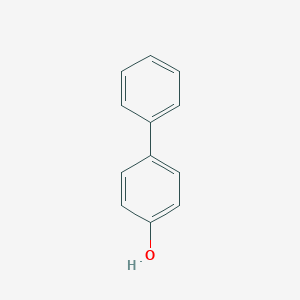
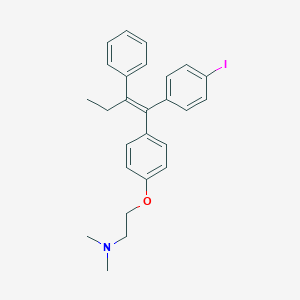
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
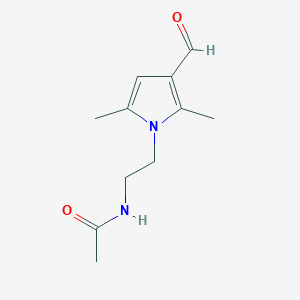

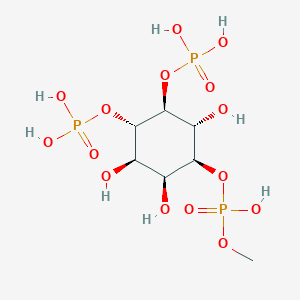
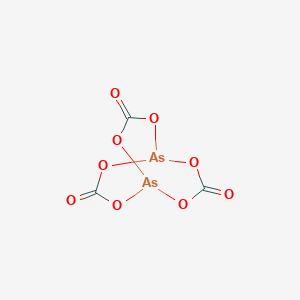
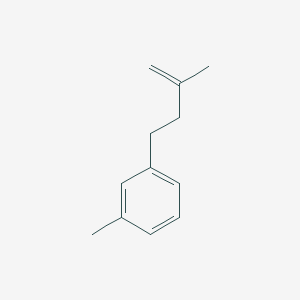
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
